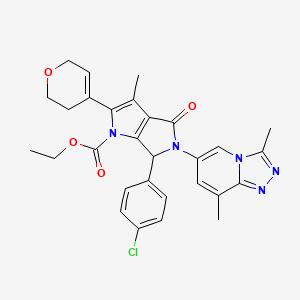
Pyrrolo-pyrrolone derivative 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo-pyrrolone derivative 5 typically involves multicomponent reactions, which are efficient and versatile methods for constructing complex molecules. One common approach is the three-component reaction involving ethyl pyruvate, amines, and aldehydes in the presence of hexane at room temperature for 120 minutes . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of green chemistry principles, such as solvent-free methods and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo-pyrrolone derivative 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often leading to the formation of more stable derivatives.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles, depending on the desired product.
Major Products: The major products formed from these reactions include various substituted pyrrolo-pyrrolone derivatives, which can exhibit enhanced biological or chemical properties .
Scientific Research Applications
Pyrrolo-pyrrolone derivative 5 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrolo-pyrrolone derivative 5 involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions. Its unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Pyrrolone Derivatives: These compounds share a similar core structure with pyrrolo-pyrrolone derivative 5 and exhibit comparable biological activities.
Pyrrolidinone Derivatives: These are five-membered lactams that also possess significant biological and chemical properties.
Uniqueness: this compound stands out due to its unique combination of structural features and reactivity. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C29H28ClN5O4 |
|---|---|
Molecular Weight |
546.0 g/mol |
IUPAC Name |
ethyl 6-(4-chlorophenyl)-2-(3,6-dihydro-2H-pyran-4-yl)-5-(3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-4-oxo-6H-pyrrolo[3,4-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C29H28ClN5O4/c1-5-39-29(37)35-24(20-10-12-38-13-11-20)17(3)23-26(35)25(19-6-8-21(30)9-7-19)34(28(23)36)22-14-16(2)27-32-31-18(4)33(27)15-22/h6-10,14-15,25H,5,11-13H2,1-4H3 |
InChI Key |
XQCLLKJYKDIUDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=C(C(=C1C3=CCOCC3)C)C(=O)N(C2C4=CC=C(C=C4)Cl)C5=CN6C(=NN=C6C(=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[1,2-f]triazine derivative 2](/img/structure/B10836055.png)
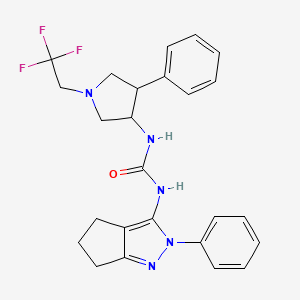
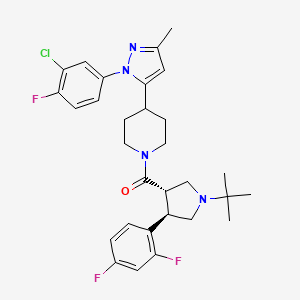
![Pyrrolo[2,3-d]pyrimidine derivative 10](/img/structure/B10836063.png)
![Pyrrolo[2,3-d]pyrimidine derivative 24](/img/structure/B10836070.png)
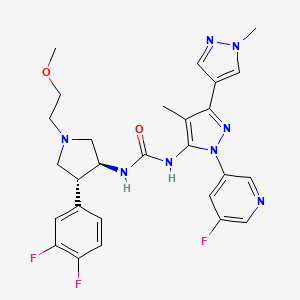
![Pyrrolo[2,3-d]pyrimidine derivative 12](/img/structure/B10836084.png)
![Pyrrolo[2,3-b]pyridine derivative 4](/img/structure/B10836085.png)
![Pyrrolo[2,3-d]pyrimidine derivative 33](/img/structure/B10836090.png)
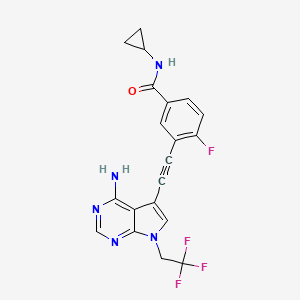
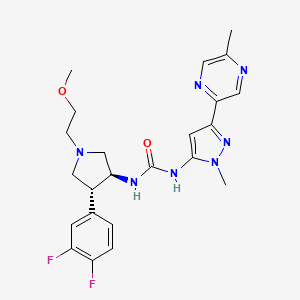
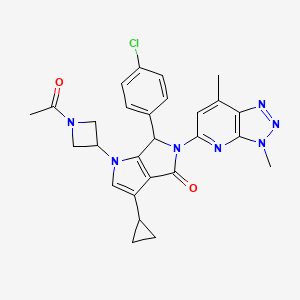
![1-[1-(2-methoxyethyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea](/img/structure/B10836105.png)
![Pyrrolo[2,3-d]pyrimidine derivative 22](/img/structure/B10836114.png)
